4-Hydroxy-7-methylquinoline-2-carboxylic acid
Overview
Description
4-Hydroxy-7-methylquinoline-2-carboxylic acid: is a heterocyclic aromatic compound with the molecular formula C11H9NO3 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methylquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of enaminones as starting materials, which undergo cyclization in the presence of acidic or basic catalysts . The reaction conditions often involve heating the reactants in solvents like ethanol or acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as the Gould-Jacobs reaction, which is a well-known method for synthesizing quinoline derivatives . This method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-methylquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Chemistry: In chemistry, 4-Hydroxy-7-methylquinoline-2-carboxylic acid is used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound is studied for its potential as an antimicrobial agent. Its quinoline backbone is known to exhibit activity against various bacterial strains, making it a candidate for developing new antibiotics .
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic properties. These derivatives have shown promise in the treatment of diseases such as malaria and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for various applications .
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, it targets bacterial enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death . In cancer research, its derivatives are studied for their ability to interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Hydroxy-2-methylquinoline-7-carboxylic acid
- 2-Hydroxyquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-2-carboxylic acid
Comparison: 4-Hydroxy-7-methylquinoline-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the quinoline ring. This combination of functional groups enhances its reactivity and allows for the formation of a wide range of derivatives . Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
7-methyl-4-oxo-1H-quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-9(11(14)15)5-10(7)13/h2-5H,1H3,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKHRCOPMVPBJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621556 | |
Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36303-30-7 | |
Record name | 7-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.